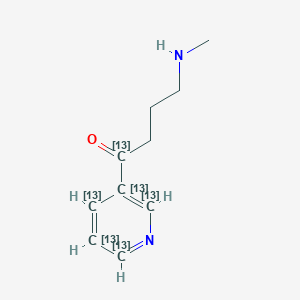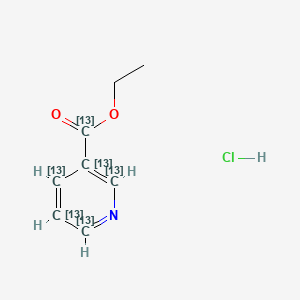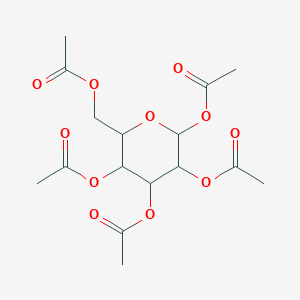
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H23N3O8 and its molecular weight is 385.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Genetic Variability in Detoxification
- The glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite of the tobacco-specific nitrosamine, is a crucial detoxification mechanism. Genetic variations in enzymes like UGT1A4 and UGT2B7 can lead to significant interindividual differences in the glucuronidation of NNAL, affecting the detoxification process and potentially influencing cancer risk associated with tobacco exposure (Wiener et al., 2004).
Metabolic Pathways and Carcinogen Detoxification
- NNAL and its glucuronides are key metabolites formed from the metabolism of the tobacco-specific lung carcinogen NNK. The glucuronidation and excretion of these metabolites in urine are essential for understanding the detoxification mechanisms of NNK in humans (Carmella et al., 2002).
Role in Cancer Risk Assessment
- The study of NNAL and its glucuronides in urine is significant for evaluating the risks of lung cancer in smokers. The measurement of these metabolites can serve as biomarkers for tobacco exposure and help in assessing the effectiveness of smoking reduction harm minimization strategies (Lu et al., 2016).
Impact of Genetic Polymorphisms
- Genetic polymorphisms, like the UGT2B17 gene deletion, can influence the glucuronidation phenotype of NNAL. This variation can affect the detoxification efficiency and is linked to different lung cancer risks, particularly in women (Gallagher et al., 2007).
Analytical Methods for Detection
- Advanced methods like liquid chromatography-tandem mass spectrometry have been developed for the simultaneous determination of NNAL and its glucuronides in human urine. These methods are crucial for accurately assessing exposure to carcinogenic nitrosamines in tobacco products (Yao et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide involves the conversion of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester", "Step 2: Addition of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol to the reaction mixture and stirring at room temperature for 24 hours", "Step 3: Workup of the reaction mixture with DCM and NaHCO3", "Step 4: Separation of the organic layer and drying with anhydrous magnesium sulfate", "Step 5: Concentration of the organic layer and purification by column chromatography using DCM/diethyl ether as the eluent", "Step 6: Crystallization of the product from diethyl ether", "Step 7: Characterization of the product by NMR, IR, and mass spectrometry" ] } | |
CAS番号 |
350508-29-1 |
分子式 |
C16H23N3O8 |
分子量 |
385.37 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3 |
InChIキー |
VSVYJUYJFLYYSI-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
同義語 |
1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt; NNAL-N-β-D-Glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)



![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)




![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

